synthesis and characterization of 2-Propylisoquinolinium bromide
synthesis and characterization of 2-Propylisoquinolinium bromide
An In-depth Technical Guide on the Synthesis and Characterization of 2-Propylisoquinolinium Bromide
Introduction
Isoquinolinium salts represent a pivotal class of heterocyclic compounds, forming the structural core of numerous natural alkaloids and serving as versatile intermediates in synthetic organic chemistry. Their applications span from medicinal chemistry, where they exhibit a range of biological activities, to materials science as components of ionic liquids and phase-transfer catalysts. The synthesis of N-alkylisoquinolinium salts is a fundamental transformation, typically achieved through the direct alkylation of the isoquinoline nitrogen.
This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a representative member of this class: 2-propylisoquinolinium bromide. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale behind procedural choices, and the self-validating nature of a robust experimental design. It is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this chemistry.
Part 1: Synthesis of 2-Propylisoquinolinium Bromide
The quaternization of the nitrogen atom in the isoquinoline ring is a classic example of the Menshutkin reaction, a process involving the alkylation of a tertiary amine with an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Principle and Mechanism
In this synthesis, the lone pair of electrons on the nitrogen atom of isoquinoline acts as a nucleophile, attacking the electrophilic methylene carbon of 1-bromopropane. The bromide ion is displaced as the leaving group. The choice of a primary alkyl halide like 1-bromopropane is critical, as the SN2 mechanism is highly sensitive to steric hindrance; secondary or tertiary halides would favor elimination pathways. The resulting product is a quaternary ammonium salt, where the nitrogen atom bears a formal positive charge, ionically bonded to the bromide counter-anion.
The overall reaction scheme is as follows:
Caption: The SN2 reaction pathway for the synthesis of 2-propylisoquinolinium bromide.
Experimental Protocol
This protocol is designed to be a self-validating system. The choice of solvent, temperature, and purification method are all intended to drive the reaction to completion and ensure a high-purity final product.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Isoquinoline | C₉H₇N | 129.16 | 5.00 g | 38.7 | Purity >98% |
| 1-Bromopropane | C₃H₇Br | 122.99 | 5.71 g (4.2 mL) | 46.5 | Purity >99%, use a slight excess (1.2 eq.) |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 50 mL | - | Anhydrous grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Anhydrous grade, for washing |
| Round-bottom flask | - | - | 100 mL | - | With magnetic stir bar |
| Reflux condenser | - | - | - | - | - |
| Heating mantle | - | - | - | - | - |
| Buchner funnel | - | - | - | - | For filtration |
Procedure
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (38.7 mmol) of isoquinoline in 50 mL of anhydrous acetonitrile.
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Addition of Alkyl Halide: To the stirred solution, add 4.2 mL (46.5 mmol, 1.2 equivalents) of 1-bromopropane via syringe.
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Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) using a heating mantle.
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Monitoring: Allow the reaction to proceed under reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the isoquinoline spot. As the product is an ionic salt, it will typically remain at the baseline.
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Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. The product often precipitates as a white or off-white solid upon cooling.
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Precipitation and Filtration: To maximize precipitation, the flask can be placed in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.
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Drying: Dry the purified product under vacuum at 40-50°C for at least 4 hours to yield 2-propylisoquinolinium bromide as a crystalline solid.
Rationale and In-Process Validation
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Choice of Solvent: Acetonitrile is an ideal solvent for this reaction. It is a polar aprotic solvent, which can solvate the cation but does not strongly solvate the nucleophile, thus accelerating the SN2 reaction rate. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
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Excess Reagent: A slight excess of 1-bromopropane is used to ensure the complete consumption of the more valuable isoquinoline.
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Purification: The product, being an ionic salt, is generally insoluble in nonpolar organic solvents like diethyl ether, while the starting materials (isoquinoline and 1-bromopropane) are soluble. This difference in solubility provides a simple and effective method for purification via washing. For higher purity, recrystallization from a solvent system like ethanol/ethyl acetate can be performed.
Part 2: Physicochemical and Spectroscopic Characterization
Once synthesized and purified, the identity and purity of 2-propylisoquinolinium bromide must be confirmed through a suite of analytical techniques.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₄NBr |
| Molecular Weight | 252.15 g/mol |
| Cation Mass | 172.11 g/mol (for C₁₂H₁₄N⁺) |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in acetone; insoluble in diethyl ether, hexanes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. The quaternization of the nitrogen atom leads to a significant downfield shift (deshielding) of the adjacent protons and carbons.
¹H NMR Spectroscopy
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Expected Spectrum: The spectrum will show distinct signals for the propyl group and the seven aromatic protons of the isoquinolinium core. The protons on the carbon adjacent to the nitrogen (H1 and the N-CH₂) will be the most deshielded.
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Predicted Chemical Shifts (in DMSO-d₆, 400 MHz):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-1 | ~9.5 - 9.8 | s | 1H |
| H-3 | ~8.4 - 8.6 | d | 1H |
| Aromatic (H4-H8) | ~7.9 - 8.3 | m | 5H |
| N-CH₂ -CH₂-CH₃ | ~4.6 - 4.8 | t | 2H |
| N-CH₂-CH₂ -CH₃ | ~1.9 - 2.1 | sextet | 2H |
| N-CH₂-CH₂-CH₃ | ~0.9 - 1.1 | t | 3H |
¹³C NMR Spectroscopy
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Expected Spectrum: The spectrum will show 12 distinct carbon signals. The carbons of the isoquinolinium ring will appear in the aromatic region, with C1 and C3 being significantly deshielded due to the adjacent positive charge.
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Predicted Chemical Shifts (in DMSO-d₆, 100 MHz):
| Carbon Assignment | Predicted δ (ppm) |
| C-1 | ~145 - 148 |
| C-3 | ~135 - 137 |
| Aromatic (C4-C10) | ~125 - 135 |
| N-CH₂ -CH₂-CH₃ | ~55 - 58 |
| N-CH₂-CH₂ -CH₃ | ~22 - 24 |
| N-CH₂-CH₂-CH₃ | ~10 - 12 |
NMR Sample Preparation Protocol
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Accurately weigh 10-15 mg of the dried 2-propylisoquinolinium bromide.
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Transfer the solid to a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Cap the tube and vortex or gently shake until the sample is fully dissolved.
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Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be a composite of the vibrations from the aromatic isoquinolinium core and the aliphatic propyl chain.
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Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Isoquinolinium) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Propyl group) |
| ~1640, ~1580, ~1500 | C=C and C=N Stretch | Aromatic Ring |
| 1470 - 1450 | CH₂ Bend | Aliphatic |
| 850 - 750 | C-H Out-of-plane Bend | Aromatic (substitution pattern) |
IR Sample Preparation Protocol (ATR)
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Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
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Place a small amount (a few milligrams) of the dry, solid sample onto the crystal.
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Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the ionic portion of the molecule.
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Expected Spectrum: Using a positive ion detection mode (e.g., Electrospray Ionization, ESI+), the spectrum will show a prominent peak corresponding to the 2-propylisoquinolinium cation [C₁₂H₁₄N]⁺. The bromide anion will not be observed in this mode.
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Key Ion Peak:
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m/z (monoisotopic): 172.1121
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m/z (average): 172.26
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MS Sample Preparation Protocol (ESI)
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Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
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Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
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Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Part 3: Overall Experimental Workflow
The entire process from synthesis to final characterization follows a logical and systematic flow, ensuring the integrity and identity of the final compound.
